molecular formula C11H12FNO4 B1344168 Tert-butyl 2-fluoro-5-nitrobenzoate CAS No. 526218-22-4

Tert-butyl 2-fluoro-5-nitrobenzoate

Cat. No.: B1344168
CAS No.: 526218-22-4
M. Wt: 241.22 g/mol
InChI Key: KTDUZCFVCPSEOM-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluoro-5-nitrobenzoate: is an organic compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a nitro group attached to a benzene ring. It is primarily used in research and development within the fields of organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-fluoro-5-nitrobenzoate typically involves the esterification of 2-fluoro-5-nitrobenzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Tert-butyl 2-fluoro-5-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often involving a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), tetrahydrofuran.

    Substitution: Potassium carbonate, dimethylformamide, nucleophiles (amines, thiols).

Major Products:

    Reduction: Tert-butyl 5-amino-2-fluorobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-fluoro-5-nitrobenzoate is used extensively in scientific research, particularly in the synthesis of more complex organic molecules. Its applications include:

    Chemistry: As a building block in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the development of fluorescent probes and imaging agents.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-5-nitrobenzoate in chemical reactions primarily involves the reactivity of its functional groups. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The ester group can undergo hydrolysis under acidic or basic conditions, and the fluorine atom can participate in substitution reactions due to its electronegativity.

Comparison with Similar Compounds

  • Tert-butyl 4-fluoro-2-nitrobenzoate
  • Tert-butyl 3-fluoro-4-nitrobenzoate

Comparison: Tert-butyl 2-fluoro-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

tert-butyl 2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDUZCFVCPSEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625291
Record name tert-Butyl 2-fluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526218-22-4
Record name tert-Butyl 2-fluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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